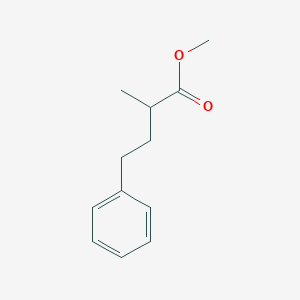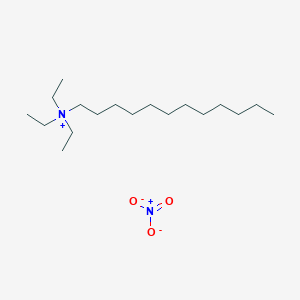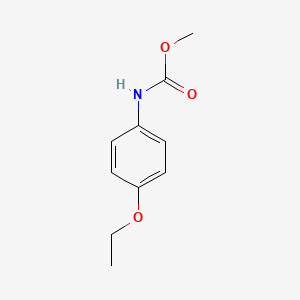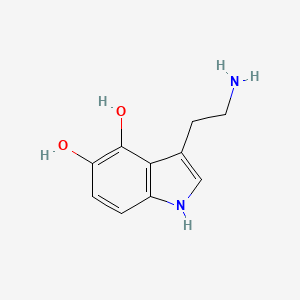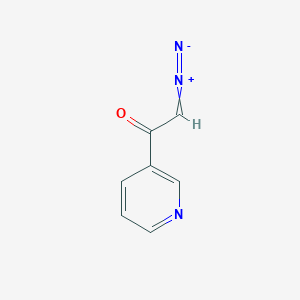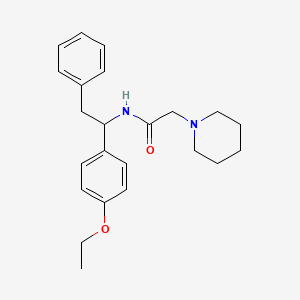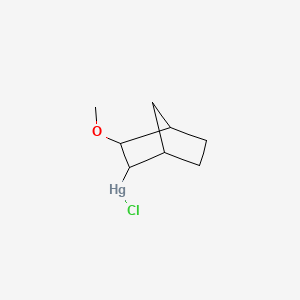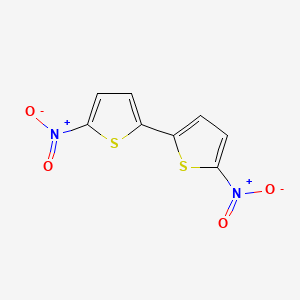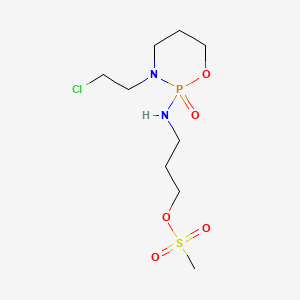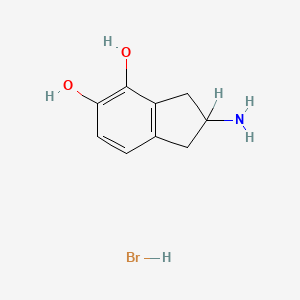
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group and two hydroxyl groups on the indene ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide typically involves the reduction of indene derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the reduction of 1H-indene-4,5-dione using sodium borohydride, followed by the reaction with ammonia to introduce the amino group. The hydroxyl groups are then introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different indene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
- 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Uniqueness
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the indene ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37096-31-4 |
|---|---|
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-amino-2,3-dihydro-1H-indene-4,5-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-6-3-5-1-2-8(11)9(12)7(5)4-6;/h1-2,6,11-12H,3-4,10H2;1H |
InChI-Schlüssel |
OISVTUNVTYRLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


